molecular formula C25H43NO17 B602123 Acarbose EP Impurity H CAS No. 196944-81-7

Acarbose EP Impurity H

Cat. No. B602123
CAS RN: 196944-81-7
M. Wt: 645.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acarbose EP Impurity H is an impurity synthesized during the formation of Acarbose . Acarbose is a complex oligosaccharide belonging to the class of drugs known as alpha-glucosidase inhibitors . It may also inhibit pancreatic alpha-amylase that catalyzes the first step of starch digestion .


Molecular Structure Analysis

The molecular formula of Acarbose EP Impurity H is C25H43NO17 . The molecular weight is 629.61 . The IUPAC name is O-4,6-dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose .

Scientific Research Applications

Antifungal Applications

Pseudoacarbose: has shown potential in mitigating candidiasis by targeting the α-glucosidase enzyme in Candida albicans. This approach can lead to defects in cell wall integrity, reduced adhesion, and diminished pathogenicity, offering a novel strategy to combat fungal infections .

Diabetes Mellitus Type 2 Management

As an impurity of Acarbose, Pseudoacarbose may share similar pharmacological properties. Acarbose is used to manage diabetes mellitus type 2 by inhibiting α-glucosidase, which is crucial in carbohydrate digestion. Research into Pseudoacarbose’s role in this application could provide insights into more effective diabetes treatments .

Biofilm Formation Inhibition

The inhibition of α-glucosidase by Pseudoacarbose can impair the morphological switching of Candida albicans, which is essential for biofilm formation. This property can be harnessed to prevent the development of resistant biofilms in clinical settings .

Pharmaceutical Research and Development

Pseudoacarbose: can serve as an analytical or API impurity standard for HPLC, aiding in the quality control and development of pharmaceuticals. Its role as a synthetic intermediate can also be explored for creating new therapeutic compounds .

Glycomimetics Research

As a pseudo-sugar, Pseudoacarbose is a candidate for glycomimetics research. Glycomimetics are carbohydrate mimic drugs that have applications in various biological contexts, including the modulation of immune responses and the treatment of metabolic disorders .

Enzyme Inhibitor Studies

Pseudoacarbose: ’s ability to inhibit α-glucosidase makes it a valuable compound for studying enzyme inhibition mechanisms. This research can lead to the discovery of new inhibitors that can be used to treat diseases where enzyme activity is a contributing factor .

Drug Repurposing

The potential of Pseudoacarbose in various therapeutic applications opens avenues for drug repurposing. By understanding its mechanism of action, it can be repurposed for treating conditions beyond its original intended use .

Nutrient Acquisition and Immune Evasion

Research into Pseudoacarbose ’s impact on nutrient acquisition and immune evasion pathways in pathogens can provide insights into novel therapeutic strategies. This can lead to the development of drugs that can better manage infections and diseases where these pathways are critical .

properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCWNOWTVDOJBL-HVCYSHKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudoacarbose

CAS RN

196944-81-7
Record name Pseudoacarbose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOACARBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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